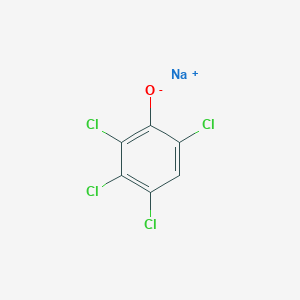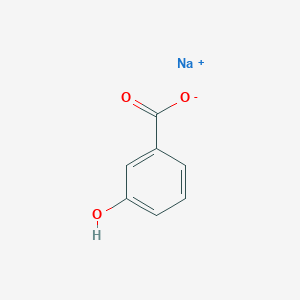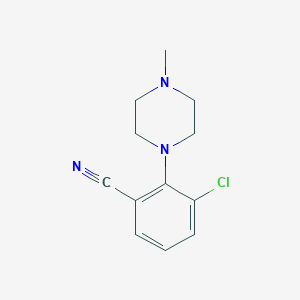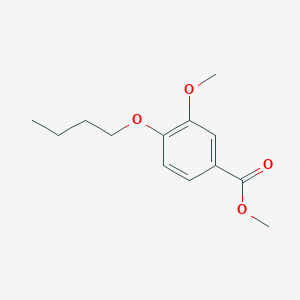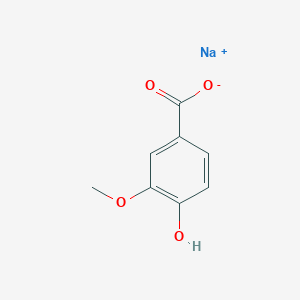
sodium;4-hydroxy-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;4-hydroxy-3-methoxybenzoate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;4-hydroxy-3-methoxybenzoate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction type].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.
Purification and Quality Control: Employing advanced techniques such as chromatography and spectroscopy to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;4-hydroxy-3-methoxybenzoate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized products].
Reduction: Reduced by [reducing agents] to yield [reduced products].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted products].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Substituting agent], [catalyst], [temperature].
Major Products: The major products formed from these reactions include [specific products], which are characterized by [specific properties].
Scientific Research Applications
Compound “sodium;4-hydroxy-3-methoxybenzoate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating [specific diseases].
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Mechanism of Action
The mechanism by which compound “sodium;4-hydroxy-3-methoxybenzoate” exerts its effects involves:
Molecular Targets: Interacts with [specific proteins or enzymes] to modulate their activity.
Pathways Involved: Influences [specific biochemical pathways], leading to [specific biological effects].
Comparison with Similar Compounds
Compound A: Shares [specific structural features] but differs in [specific properties].
Compound B: Exhibits [specific reactivity] similar to “sodium;4-hydroxy-3-methoxybenzoate” but has different applications.
Compound C: Used in [specific applications] due to its [unique properties].
Uniqueness: Compound “this compound” stands out due to its [specific unique features], making it particularly valuable in [specific applications].
Properties
IUPAC Name |
sodium;4-hydroxy-3-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVFUWCVYLUIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine](/img/structure/B7946689.png)
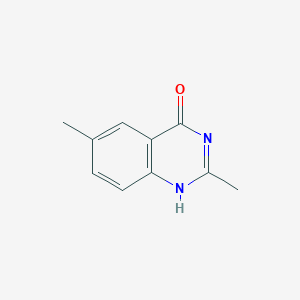
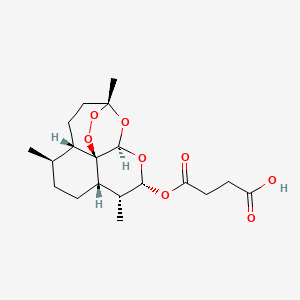
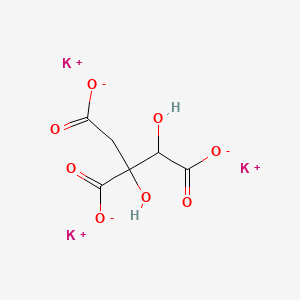
![[(2R)-3,4-dihydro-2H-chromen-2-yl]methylazanium;chloride](/img/structure/B7946715.png)
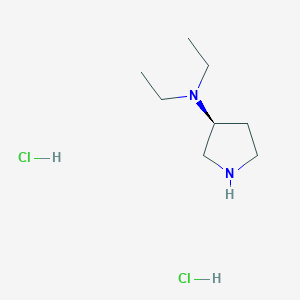
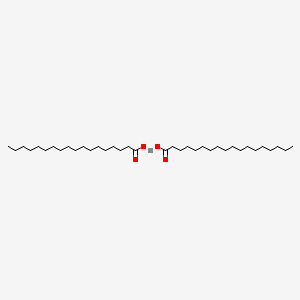
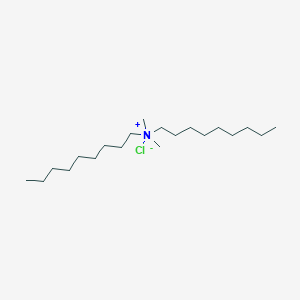
![tert-butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7946743.png)
